4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group, a methoxyphenyl group, and a thiazolyl group attached to a benzamide backbone. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives can be scaled up using similar synthetic routes with optimizations for large-scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by blocking the biosynthesis of essential bacterial lipids. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Shows antibacterial activity against various pathogens.
Uniqueness
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl and thiazolyl groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-29-20-9-5-8-19(14-20)21-15-30-24(25-21)26-23(28)18-12-10-17(11-13-18)22(27)16-6-3-2-4-7-16/h2-15H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYBMWMPJWOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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